molecular formula C20H33N5O11 B1247818 Gludapein

Gludapein

Cat. No.: B1247818
M. Wt: 519.5 g/mol
InChI Key: RNZKYQHTFUFVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gludapein is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gludapein typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amidation, esterification, and hydrolysis. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to optimize reaction conditions and improve efficiency. The use of robust purification methods, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Gludapein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like

Properties

Molecular Formula

C20H33N5O11

Molecular Weight

519.5 g/mol

IUPAC Name

2-amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid

InChI

InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)

InChI Key

RNZKYQHTFUFVSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O

Synonyms

FK 156
FK 156, (D)(R)-isomer
FK-156
Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)-

Origin of Product

United States

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